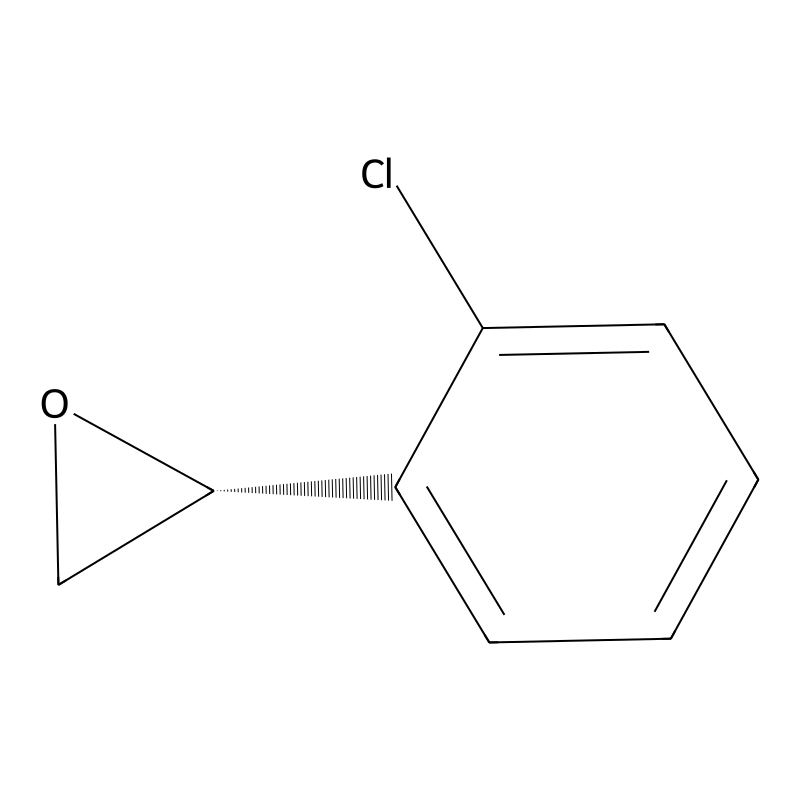

(2r)-2-(2-Chlorophenyl)oxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

(2R)-2-(2-Chlorophenyl)oxirane can serve as a valuable chiral building block in organic synthesis due to its readily available chlorine substituent and the presence of a stereocenter. This allows for the creation of various complex molecules with a specific spatial arrangement of atoms.

Studies have shown its potential as a precursor for the synthesis of pharmaceutically relevant compounds such as anti-cancer agents and antibiotics.

Material Science:

(2R)-2-(2-Chlorophenyl)oxirane can be used as a monomer in the production of polymers with specific properties. The presence of the epoxide ring allows for ring-opening polymerization, leading to the formation of polymers with unique structures and functionalities.

Research suggests its potential application in the development of biodegradable polymers for drug delivery and tissue engineering.

(2R)-2-(2-Chlorophenyl)oxirane is an organic compound characterized by its three-membered epoxide ring and a chlorophenyl substituent. Its molecular formula is C8H7ClO, with a molecular weight of 154.59 g/mol. This compound is notable for its chirality, having a specific stereocenter that allows for the creation of various complex molecules in organic synthesis. It is classified as a dangerous substance due to its flammable nature and potential irritant properties, with hazard statements indicating risks such as skin sensitization and respiratory irritation.

- Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as water or alcohols, leading to the formation of diols or ether derivatives, respectively.

- Reactions with Grignard Reagents: Grignard reagents can add to the epoxide, producing secondary alcohols.

- Polymerization: The compound can participate in ring-opening polymerization, which can be utilized in creating polymers with specific properties .

Research indicates that (2R)-2-(2-Chlorophenyl)oxirane has potential biological activities, particularly in the pharmaceutical domain. It has been studied as a precursor for synthesizing various bioactive compounds, including:

- Anti-Cancer Agents: Its structure allows for modifications that can lead to compounds with anti-cancer properties.

- Antibiotics: The compound may serve as a building block in the synthesis of antibiotic agents .

The synthesis of (2R)-2-(2-Chlorophenyl)oxirane can be achieved through several methods:

- Chlorination of Phenyl Oxirane: Starting from phenyl oxirane, chlorination can introduce the chlorine substituent at the ortho position.

- Epoxidation Reactions: Various methods can be utilized to create the epoxide ring from corresponding alkenes or alkenes with chlorinated phenyl groups.

- Chiral Catalysis: Enantioselective synthesis can be performed using chiral catalysts to produce the desired stereoisomer selectively .

(2R)-2-(2-Chlorophenyl)oxirane has diverse applications in several fields:

- Organic Synthesis: It serves as a valuable chiral building block for synthesizing complex organic molecules.

- Polymer Production: The compound can be used as a monomer in producing polymers through ring-opening polymerization.

- Drug Development: Its potential as a precursor for pharmaceuticals makes it significant in medicinal chemistry .

Studies on (2R)-2-(2-Chlorophenyl)oxirane's interactions primarily focus on its reactivity with biological molecules and other chemicals. The compound's ability to form adducts through nucleophilic attack on the epoxide ring has implications for understanding its toxicity and pharmacological effects. Research into its interaction with enzymes and cellular components is ongoing to elucidate its biological mechanisms .

Several compounds share structural similarities with (2R)-2-(2-Chlorophenyl)oxirane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2S)-2-(2-Chlorophenyl)oxirane | C8H7ClO | Enantiomer of (2R)-isomer |

| 2-(4-Chlorophenyl)oxirane | C8H7ClO | Different chlorophenyl substitution |

| Propylene oxide | C3H6O | Commonly used chiral epoxide |

| 1,3-Epoxybutane | C4H8O | Linear structure, less sterically hindered |

Uniqueness of (2R)-2-(2-Chlorophenyl)oxirane

The uniqueness of (2R)-2-(2-Chlorophenyl)oxirane lies in its specific chlorophenyl substitution at the 2-position of the oxirane ring, which enhances its reactivity and potential applications in pharmaceuticals compared to other similar compounds. Its chirality also allows for targeted synthesis of biologically active derivatives that are not possible with non-chiral counterparts like propylene oxide .

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant